Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-
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Overview
Description
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.2]octane framework, which includes a carboxaldehyde group at the 5-position, a methyl group at the 4-position, and an isopropyl group at the 1-position. The compound’s structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent steps include functional group modifications to introduce the carboxaldehyde, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the bicyclic framework can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: Lacks the methyl and isopropyl groups, resulting in different reactivity and properties.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Contains additional carboxylic anhydride groups, leading to different chemical behavior.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Features multiple carboxylic anhydride groups, making it more reactive in certain conditions.
Uniqueness
Bicyclo[222]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
36208-34-1 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
PDSPBIIMJJPMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1C=O)(C=C2)C |
Origin of Product |
United States |
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